molecular formula C23H29N5O2 B11232843 2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-{2-[2-(propan-2-yl)-1H-benzimidazol-1-yl]ethyl}acetamide

2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-{2-[2-(propan-2-yl)-1H-benzimidazol-1-yl]ethyl}acetamide

Cat. No.: B11232843
M. Wt: 407.5 g/mol
InChI Key: JTFSCQDNCVDWKL-UHFFFAOYSA-N
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Description

2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}-N-{2-[2-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-1-YL]ETHYL}ACETAMIDE is a complex organic compound that features a unique structure combining a cyclohepta[c]pyridazinyl moiety with a benzodiazolyl ethyl acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}-N-{2-[2-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-1-YL]ETHYL}ACETAMIDE typically involves multi-step organic reactions. The initial step often includes the formation of the cyclohepta[c]pyridazinyl core, followed by the introduction of the benzodiazolyl ethyl acetamide group through nucleophilic substitution or coupling reactions. The reaction conditions may vary, but common reagents include organic solvents like dichloromethane, catalysts such as palladium, and bases like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}-N-{2-[2-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-1-YL]ETHYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}-N-{2-[2-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-1-YL]ETHYL}ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}-N-{2-[2-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-1-YL]ETHYL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved could include signal transduction, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}ACETIC ACID: Shares the cyclohepta[c]pyridazinyl core but lacks the benzodiazolyl ethyl acetamide group.

    2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-2-YL}ACETIC ACID: Contains a triazoloazepinyl group instead of the benzodiazolyl moiety.

Uniqueness

The uniqueness of 2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}-N-{2-[2-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-1-YL]ETHYL}ACETAMIDE lies in its combined structural features, which may confer distinct biological activities and chemical properties not observed in similar compounds.

Properties

Molecular Formula

C23H29N5O2

Molecular Weight

407.5 g/mol

IUPAC Name

2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)-N-[2-(2-propan-2-ylbenzimidazol-1-yl)ethyl]acetamide

InChI

InChI=1S/C23H29N5O2/c1-16(2)23-25-19-10-6-7-11-20(19)27(23)13-12-24-21(29)15-28-22(30)14-17-8-4-3-5-9-18(17)26-28/h6-7,10-11,14,16H,3-5,8-9,12-13,15H2,1-2H3,(H,24,29)

InChI Key

JTFSCQDNCVDWKL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=CC=CC=C2N1CCNC(=O)CN3C(=O)C=C4CCCCCC4=N3

Origin of Product

United States

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